molecular formula C9H8BrF3O2 B13340630 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13340630
M. Wt: 285.06 g/mol
InChI Key: DMWPCIXTIYSVGL-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl alcohol structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step, followed by zinc amalgam and hydrochloric acid for the reduction step. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Biological Activity

4-Bromo-3-methoxy-alpha-(trifluoromethyl)benzyl Alcohol (CAS No. 2228287-45-2) is a compound of interest due to its unique molecular structure and potential biological activities. Its molecular formula is C9H8BrF3O2, and it features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the compound.

Antimicrobial Activity

Research indicates that compounds containing bromine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies on related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Compound AS. aureus287.23
Compound BE. coli2011.7
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Compounds with similar structures have been shown to inhibit key enzymes in bacterial metabolism, leading to cell death .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzyl alcohol derivatives, including those with trifluoromethyl substitutions. The study utilized disc diffusion methods to assess the effectiveness against common pathogens. Results indicated that compounds with bromine and trifluoromethyl groups had enhanced activity compared to their non-substituted counterparts .

Structural Activity Relationship (SAR)

The SAR analysis demonstrated that the introduction of halogens, particularly bromine and fluorine, significantly improved the antimicrobial properties of benzyl alcohol derivatives. The study highlighted that the trifluoromethyl group not only increases hydrophobicity but also stabilizes the compound, enhancing its interaction with target sites in microbial cells .

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8BrF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

DMWPCIXTIYSVGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)O)Br

Origin of Product

United States

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